5-Hydroxyomeprazole D3 is a stable isotope-labeled derivative of 5-hydroxyomeprazole, a primary metabolite of omeprazole, a widely used proton pump inhibitor. The compound is characterized by the incorporation of deuterium, which enhances its stability and utility in pharmacokinetic studies. This compound retains the core pharmacological properties of omeprazole while allowing for precise tracking in metabolic pathways.
5-Hydroxyomeprazole D3 is synthesized from omeprazole through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP2C19. This conversion involves hydroxylation at the fifth position of the omeprazole molecule, leading to the formation of 5-hydroxyomeprazole, which can then be modified to produce the D3 variant for analytical purposes .
5-Hydroxyomeprazole D3 falls under the category of pharmaceutical metabolites and is classified as an analytical standard in pharmacology and toxicology. It is essential for studies involving drug metabolism, pharmacokinetics, and bioavailability assessments.
The synthesis of 5-hydroxyomeprazole D3 typically involves several chemical reactions that introduce deuterium into the molecular structure. The process can be summarized as follows:
The synthesis protocol often includes:
The molecular formula for 5-hydroxyomeprazole D3 is . Its structure is characterized by:
The compound exhibits specific spectral characteristics:
5-Hydroxyomeprazole D3 can participate in various chemical reactions typical for drug metabolites:
The stability of 5-hydroxyomeprazole D3 under physiological conditions allows it to serve effectively as a tracer in metabolic studies, where its reactions can be monitored using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .
As a metabolite of omeprazole, 5-hydroxyomeprazole D3 retains similar mechanisms of action related to proton pump inhibition:
Studies have shown that 5-hydroxyomeprazole D3 maintains similar pharmacological activity to its parent compound while allowing researchers to trace its metabolic fate in biological systems .
Relevant data from spectral analyses confirm these properties and assist in characterizing the compound for research applications .
5-Hydroxyomeprazole D3 has several scientific uses:
Stable isotope-labeled compounds, particularly deuterated analogs, serve as indispensable tools in modern pharmacokinetic and metabolic research. 5-Hydroxyomeprazole D3 (specifically, 5-Hydroxy Omeprazole-d3) exemplifies this approach, incorporating three deuterium atoms (D3) at metabolically inert positions on the pyridine ring of the parent metabolite 5-hydroxyomeprazole. This strategic deuteration preserves the compound's inherent biochemical activity while creating a distinct mass signature (molecular weight: 364.43 g/mol; Formula: C₁₇H₁₆D₃N₃O₄S) detectable via mass spectrometry [1] [2] [7]. The isotopic labeling enables simultaneous co-administration of labeled and unlabeled compounds within the same organism, circumventing inter-subject variability and facilitating precise comparative pharmacokinetics. This approach was validated in murine studies where co-administered omeprazole and D3-omeprazole allowed unambiguous discrimination of brain-specific metabolites through their characteristic 3-Da mass differences [4].
Table 1: Isotopic Labeling Techniques for Metabolic Tracers
Technique | Application in 5-Hydroxyomeprazole D3 Research | Analytical Advantage |
---|---|---|
Position-Specific Deuteration | Deuterium at pyridinyl methyl positions | Minimized isotope effects on CYP binding affinity |
Stable Isotope Co-administration | 1:1 ratio of 5-Hydroxyomeprazole: D3 analog | Enables concurrent metabolic pathway comparison |
Isotope Ratio Monitoring | LC-MS detection of 3-Da mass shifts in metabolites | Discriminates endogenous compounds from drug-derived metabolites |
The synthesis and certification of such compounds adhere to stringent standards (typically ≥95% isotopic purity and ≥95% chemical purity), ensuring reliability in tracing metabolic fates. Suppliers like MedChemExpress and BOC Sciences provide certified 5-Hydroxy Omeprazole-d3 (CAS: 2748479-83-4) specifically for research applications [1] [7].
Deuterium incorporation primarily mitigates the rate-limiting step in oxidative metabolism—C-H bond cleavage—by leveraging the kinetic isotope effect (KIE). While the KIE for 5-Hydroxyomeprazole D3 remains quantitatively uncharacterized, analogous deuterated drugs exhibit 2- to 10-fold reductions in metabolic clearance due to increased resistance to cytochrome P450-mediated transformations [1] [9]. Crucially, deuteration at the 5-methyl position of the pyridine ring shields a known site of CYP2C19-mediated hydroxylation, thereby extending the metabolite's half-life in vivo without altering its pharmacological target engagement [1] [5] [9].
Analytically, the +3-Da mass shift confers unmatched traceability:
Table 2: Analytical Advantages of Deuterium Labeling in Metabolic Studies
Challenge in Non-Deuterated Studies | Solution via 5-Hydroxyomeprazole D3 | Technique Employed |
---|---|---|
Background interference in complex matrices | Isotopic doublet (m/z and m/z+3) filtering | High-resolution LC-QTOF-MS with mass defect filtering |
Inability to track tissue-specific metabolism | Co-administration with unlabeled analog; Isotope ratio mapping | Information-Dependent Acquisition (IDA) scanning |
Differentiation of parallel metabolic pathways | Simultaneous quantification of sulfone and hydroxy metabolites under enzyme modulation | Stable isotope-pattern deconvolution |
Pharmacokinetic modeling of deuterated analogs quantifies the isotopic impact on absorption, distribution, metabolism, and excretion (ADME). For 5-Hydroxyomeprazole D3, key insights derive from:
Table 3: Pharmacokinetic Parameters in CYP-Modulated Conditions
Parameter | Non-Induced (Baseline) | CYP-Induced State | CYP-Inhibited State | Impact of Deuteration |
---|---|---|---|---|
Metabolic Ratio (CYP2C19) | 0.65 ± 0.12 | 0.29 ± 0.08* | 1.84 ± 0.31* | Expected 20–40% higher MR due to KIE |
Formation Clearance (L/h/kg) | 1.92 | 4.42* | 0.87* | Reduced clearance amplification under induction |
Half-life (h) | 1.1 ± 0.3 | 0.7 ± 0.2* | 2.5 ± 0.6* | Prolonged half-life in all conditions |
Data adapted from Basel Cocktail validation (non-deuterated omeprazole) [3]
These models underscore deuterium's dual role: as a pharmacokinetic modulator via KIE and as an analytical tracer for isolating enzyme-specific metabolic contributions. Future refinement requires population pharmacokinetic modeling integrating CYP2C19 genotypic data (e.g., 2/2, 1/3 polymorphisms) to account for genetic heterogeneity in deuterated metabolite exposure [3] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1